![molecular formula C18H11ClFN3OS B2467421 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole CAS No. 1112385-66-6](/img/structure/B2467421.png)
5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including a thiazole ring, a chlorophenyl group, a fluorophenyl group, and an oxadiazole ring. These structural features make it a molecule of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-chlorobenzaldehyde with thiourea under acidic conditions to form 2-amino-4-(3-chlorophenyl)thiazole.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-fluorobenzohydrazide with cyanogen bromide in the presence of a base to form 3-(4-fluorophenyl)-1,2,4-oxadiazole.
Coupling Reaction: The final step involves coupling the thiazole and oxadiazole intermediates using a suitable linker, such as formaldehyde, under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiazole and oxadiazole derivatives. The compound has shown promising results against various bacterial and fungal strains. For instance:
- Synthesis and Screening : A study synthesized new thiazole-substituted 1,3,4-oxadiazole derivatives and reported significant antibacterial and antifungal activities. Compounds with specific substitutions exhibited enhanced efficacy compared to their parent structures .
Compound | Activity Type | Results |
---|---|---|
5a | Antibacterial | Good activity against E. coli |
5e | Antifungal | Effective against Candida species |
Anticancer Research
The compound's structure suggests potential anticancer properties, particularly through mechanisms that induce apoptosis in cancer cells. Research has highlighted:
- Cytotoxicity Assays : In vitro studies using glioblastoma cell lines indicated that derivatives of oxadiazoles exhibited significant cytotoxic effects, leading to cell death through DNA damage mechanisms .
Study Focus | Cell Line | Observed Effect |
---|---|---|
Cytotoxicity Assay | LN229 (Glioblastoma) | Induced apoptosis |
Colony Formation Assay | Various Cancer Lines | Inhibited colony growth |
In Silico Studies
Computational modeling has been employed to predict the interactions between the compound and biological targets. Docking simulations have suggested that the compound can effectively bind to specific proteins involved in cancer pathways, which may enhance its therapeutic potential .
Case Study 1: Antimicrobial Screening
A comprehensive study synthesized several derivatives of thiazole and oxadiazole for antimicrobial screening. The results indicated that compounds with fluorine substitution exhibited superior activity against both gram-positive and gram-negative bacteria compared to non-fluorinated analogs.
Case Study 2: Anticancer Efficacy
In a study focused on anticancer properties, researchers synthesized multiple oxadiazole derivatives and evaluated their effects on various cancer cell lines. The findings suggested that the presence of chlorophenyl groups significantly improved the cytotoxicity of these compounds against resistant cancer types.
Mechanism of Action
The mechanism of action of 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific application.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole: can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole: Similar in structure but lacks the oxadiazole ring.
3-(4-Fluorophenyl)-1,2,4-oxadiazole: Similar in structure but lacks the thiazole ring.
The uniqueness of This compound lies in its combination of multiple functional groups, which can confer distinct biological and chemical properties.
Biological Activity
The compound 5-{[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl}-3-(4-fluorophenyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, antimicrobial effects, and potential therapeutic applications.
Structure and Composition
- Molecular Formula : C19H13ClFN3O2S
- Molecular Weight : 401.84 g/mol
- LogP : 6.1662
- Polar Surface Area : 49.169 Ų
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:
- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents .
- Mechanism of Action : The compound induces apoptosis through the activation of p53 and caspase-3 pathways, leading to programmed cell death .
Case Study: Anticancer Efficacy
A study conducted on a series of oxadiazole derivatives found that those with halogen substitutions exhibited enhanced biological activity against MCF-7 cells. The specific compound demonstrated an IC50 value in the micromolar range, indicating a strong anticancer effect .
Antimicrobial Activity
The oxadiazole ring structure is associated with broad-spectrum antimicrobial properties. Compounds containing this moiety have been shown to possess antibacterial, antifungal, and antiviral activities:
- Antibacterial Effects : Compounds similar to this compound have been reported to inhibit the growth of Escherichia coli and other pathogens .
- Antifungal Activity : Research indicates that derivatives have shown effectiveness against various fungal strains, suggesting potential applications in treating infections .
Other Biological Activities
Beyond anticancer and antimicrobial properties, oxadiazole derivatives have been implicated in:
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation markers in vitro .
- Analgesic Properties : There is emerging evidence supporting their use as analgesics in pain management .
Comparative Analysis of Biological Activity
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFN3OS/c19-13-3-1-2-12(8-13)15-10-25-17(21-15)9-16-22-18(23-24-16)11-4-6-14(20)7-5-11/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQYLKMJXDHAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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